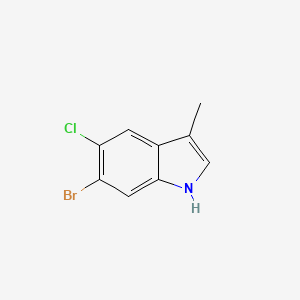
6-Bromo-5-cloro-3-metil-1H-indol
Descripción general
Descripción
6-Bromo-5-chloro-3-methyl-1H-indole is a chemical compound that has been used in the study to prepare indole derivatives as intermediates for agrochemicals and drugs . It is also known as methyl 5-bromo-6-chloro-1H-indole-3-carboxylate .
Molecular Structure Analysis
The molecular formula of 6-Bromo-5-chloro-3-methyl-1H-indole is C10H7BrClNO2, and its molecular weight is 288.53 . Another related compound, 6-Bromo-3-methyl-1H-indole, has a molecular formula of C9H8BrN and a molecular weight of 210.07 .Physical and Chemical Properties Analysis
6-Bromo-5-chloro-3-methyl-1H-indole is a solid at room temperature .Aplicaciones Científicas De Investigación
Síntesis de Alcaloides
Los derivados del indol son unidades frecuentes presentes en alcaloides seleccionados . Desempeñan un papel principal en la biología celular y han atraído una atención creciente para el tratamiento de células cancerosas, microbios y diferentes tipos de trastornos en el cuerpo humano .
Aplicaciones Anticancerígenas
Los derivados del indol, tanto naturales como sintéticos, muestran diversas propiedades biológicamente vitales. Por ejemplo, la Vinblastina, un alcaloide del indol, se aplica para el tratamiento de varios tipos de cáncer, como el sarcoma de Kaposi, la enfermedad de Hodgkin, el linfoma no Hodgkin, y el cáncer testicular o de mama .
Tratamiento de la Presión Arterial Alta
La Reserpina, un alcaloide del indol, se utiliza en el tratamiento de la presión arterial alta . También ayuda en el tratamiento de la agitación severa en pacientes que tienen trastornos mentales .
Medicamento Antihipertensivo
La Ajmalicina, un alcaloide del indol que está presente en varias plantas, es un medicamento antihipertensivo que se utiliza para el tratamiento de la presión arterial alta .
Actividad Antiviral
Los derivados del indol poseen diversas actividades biológicas, incluyendo actividad antiviral . Por ejemplo, los derivados de 6-Amino-4-alquil-sustituido-1H-indol-2-carboxilato-sustituido se han reportado como agentes antivirales .
Actividad Antiinflamatoria
Los derivados del indol también exhiben actividad antiinflamatoria . Esto los hace valiosos en el tratamiento de afecciones caracterizadas por la inflamación.
Actividad Antioxidante
Se ha encontrado que los derivados del indol poseen actividad antioxidante , lo cual puede ayudar a neutralizar los radicales libres dañinos en el cuerpo.
Actividad Antimicrobiana
Se ha encontrado que los derivados del indol poseen actividad antimicrobiana , lo que los hace útiles para combatir diversas infecciones microbianas.
Safety and Hazards
The safety information for 6-Bromo-5-chloro-3-methyl-1H-indole indicates that it is potentially harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for 6-Bromo-5-chloro-3-methyl-1H-indole could involve further exploration of its biological activities and potential therapeutic applications.
Mecanismo De Acción
Target of Action
Indole derivatives, which include 6-bromo-5-chloro-3-methyl-1h-indole, are known to interact with various biological targets . They play a significant role in cell biology and are used in the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence various biochemical pathways . For example, indole-3-acetic acid, a derivative of indole, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Indole derivatives are known to have various biologically vital properties . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
Factors such as temperature and light can affect the stability and efficacy of many chemical compounds .
Análisis Bioquímico
Biochemical Properties
6-Bromo-5-chloro-3-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 6-Bromo-5-chloro-3-methyl-1H-indole, have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions can lead to enzyme inhibition or activation, affecting the metabolic pathways of other compounds.
Cellular Effects
6-Bromo-5-chloro-3-methyl-1H-indole has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, 6-Bromo-5-chloro-3-methyl-1H-indole may alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of 6-Bromo-5-chloro-3-methyl-1H-indole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, altering their conformation and activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in signal transduction pathways . By inhibiting these kinases, 6-Bromo-5-chloro-3-methyl-1H-indole can modulate downstream signaling events and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-5-chloro-3-methyl-1H-indole can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidative degradation, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, potentially causing cytotoxicity or other adverse effects.
Dosage Effects in Animal Models
The effects of 6-Bromo-5-chloro-3-methyl-1H-indole vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the risks of toxicity.
Metabolic Pathways
6-Bromo-5-chloro-3-methyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For example, cytochrome P450 enzymes play a significant role in the oxidative metabolism of indole derivatives . These enzymes catalyze the hydroxylation and demethylation of 6-Bromo-5-chloro-3-methyl-1H-indole, leading to the formation of metabolites that can be further conjugated and excreted from the body.
Transport and Distribution
The transport and distribution of 6-Bromo-5-chloro-3-methyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, indole derivatives can be transported across cell membranes by organic anion transporters, facilitating their uptake and distribution within target tissues.
Subcellular Localization
The subcellular localization of 6-Bromo-5-chloro-3-methyl-1H-indole affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives may localize to the mitochondria, where they can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 6-Bromo-5-chloro-3-methyl-1H-indole is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
6-bromo-5-chloro-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN/c1-5-4-12-9-3-7(10)8(11)2-6(5)9/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCKXROVPFAVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=CC(=C(C=C12)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




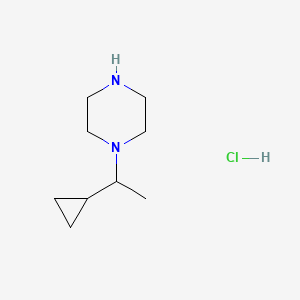

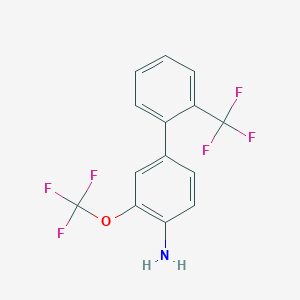
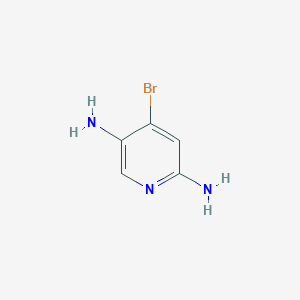

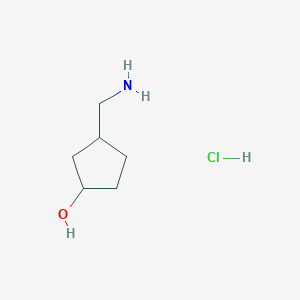

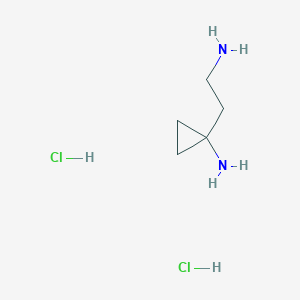
![2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride](/img/structure/B1381802.png)
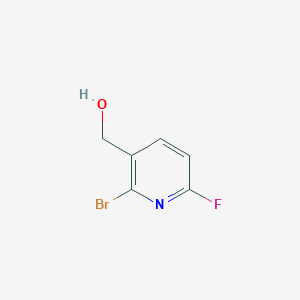
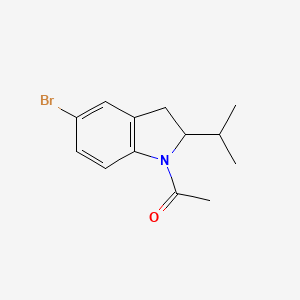
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1381807.png)
